fsoE protein
CAS No.: 145716-75-2
Cat. No.: VC0232983
Molecular Formula: C7H7Cl2N
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145716-75-2 |
|---|---|
| Molecular Formula | C7H7Cl2N |
| Molecular Weight | 0 |
Introduction
Definition and Biological Context of the FsoE Protein
The fsoE protein is encoded by the fsoE gene within the fso operon, part of the F7(1) serotype P fimbriae gene cluster in UPEC . P fimbriae are heteropolymeric structures composed of a major subunit (FsoA) and three minor subunits: FsoG (a Galα1-4Gal-specific adhesin), FsoE, and FsoF . Unlike the lectin activity of FsoG, FsoE is a non-adhesive structural protein localized at the distal tip of the fimbriae . Its primary role involves mediating initial host-pathogen interactions by facilitating fimbrial assembly and stabilizing adhesion to renal tissues .
Genetic Organization of the fso Operon
The fso operon is organized into a polycistronic cluster encoding four key proteins (Table 1):
Table 1: Genetic Components of the fso Operon
| Gene | Protein | Function |
|---|---|---|
| fsoA | FsoA | Major structural subunit; forms fimbrial shaft |
| fsoG | FsoG | Adhesin recognizing Galα1-4Gal glycolipids |
| fsoE | FsoE | Minor tip subunit; enables fibronectin binding |
| fsoF | FsoF | Polymerization initiator; collaborates with FsoE |
Deletion mutants lacking fsoE exhibit intact fimbrial structures but show reduced adhesion to renal tubuli and fibronectin-coated surfaces . This highlights FsoE’s auxiliary role in adhesion rather than structural integrity .
Functional Roles in Fimbrial Biogenesis and Adhesion
Role in Fimbrial Polymerization
FsoE collaborates with FsoF to initiate the polymerization of minor and major subunits into mature fimbriae . Immunogold labeling studies confirm that FsoE localizes to the fimbrial tip, where it likely acts as an anchor for subsequent subunit assembly . In fsoE mutants, fimbriae are produced but fail to bind fibronectin or renal basolateral membranes, implicating FsoE in conferring tissue specificity .
Structural Characteristics and Homology
While the tertiary structure of FsoE remains unresolved, its functional homology to other fimbrial tip proteins provides insights. For instance, the F1C fimbrial tip protein FocE binds glycolipids like asialo-GM2 through a GalNAcβ1-4Galβ disaccharide motif . Although FsoE lacks lectin activity, its structural position at the fimbrial tip suggests it may stabilize the adhesin FsoG or expose cryptic binding sites on host glycans . Comparative analysis with the FSSP (Families of Structurally Similar Proteins) database reveals that fimbrial tip proteins often adopt immunoglobulin-like folds, a feature potentially shared by FsoE .
Experimental Evidence from Mutational Studies
Key findings from fsoE mutagenesis experiments are summarized in Table 2:
Table 2: Phenotypic Effects of fsoE Mutations
| Strain | Fimbrial Structure | Renal Tubuli Adhesion | Fibronectin Binding |
|---|---|---|---|
| Wild-type (F7(1)) | Intact | Strong | Yes |
| ΔfsoE mutant | Intact | Reduced (~60% of WT) | No |
| ΔfsoF mutant | Intact | Reduced (~55% of WT) | No |
| ΔfsoE/ΔfsoF | Intact | Absent | No |
Data derived from adhesion assays on rat kidney sections and fibronectin-coated glass . The double mutant’s complete loss of adhesion underscores the synergistic roles of FsoE and FsoF .
Comparative Analysis with Other Fimbrial Systems
The F7(1) P fimbriae differ from related systems like F1C in receptor specificity. While F1C fimbriae bind glycolipids such as asialo-GM2 via FocE , FsoE-mediated adhesion targets proteinaceous substrates like fibronectin . This divergence highlights the evolutionary adaptation of UPEC to exploit tissue-specific niches. Notably, both systems rely on tip-localized minor subunits (FsoE/FocE) to optimize host interactions, suggesting a conserved mechanistic paradigm .
Implications for Therapeutic Development
Targeting FsoE could disrupt UPEC colonization without affecting commensal E. coli strains lacking P fimbriae. Monoclonal antibodies against FsoE’s fibronectin-binding epitopes or small-molecule inhibitors of FsoE-FsoF interactions represent promising avenues . Furthermore, structural resolution of FsoE could enable structure-based drug design, leveraging conserved regions identified through FSSP-based fold classification .
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